N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a compound that belongs to the class of coumarin-thiazole derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . Thiazoles, on the other hand, are heterocyclic compounds containing sulfur and nitrogen, and they exhibit various biological activities such as antibacterial, antifungal, and anti-inflammatory effects . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities For instance, they may interfere with the synthesis of essential cellular components in microbes, leading to their antimicrobial activity
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may exert effects at the molecular and cellular levels that contribute to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial production, offering advantages in terms of efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazonoindolin-2-one: This compound has similar structural features and exhibits comparable biological activities.
4-Chloro-5-fluoro-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-one: Another structurally related compound with significant antimicrobial and anticancer properties.
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide stands out due to its unique combination of coumarin and thiazole moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for drug development and other applications .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-13(18)17-15-16-11(8-21-15)10-7-9-5-3-4-6-12(9)20-14(10)19/h3-8H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROOOQUPVDMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.